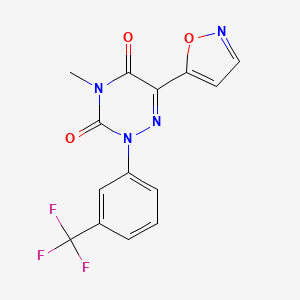

6-(5-Isoxazolyl)-4-methyl-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione

Description

This compound belongs to the 1,2,4-triazine-3,5(2H,4H)-dione family, characterized by a triazine core substituted with a methyl group at position 4, a 3-(trifluoromethyl)phenyl group at position 2, and a 5-isoxazolyl moiety at position 4. Its molecular formula is C₂₀H₁₃ClF₃N₅O₂ (molecular weight: 447.801 g/mol) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isoxazole ring may contribute to hydrogen bonding or π-π stacking interactions in biological targets .

Properties

IUPAC Name |

4-methyl-6-(1,2-oxazol-5-yl)-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N4O3/c1-20-12(22)11(10-5-6-18-24-10)19-21(13(20)23)9-4-2-3-8(7-9)14(15,16)17/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPNABQNVDBWEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=NN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(5-Isoxazolyl)-4-methyl-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a member of the triazine family, which has garnered attention due to its potential biological activities. This article aims to synthesize the available research findings on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Structure

- Molecular Formula : C13H10F3N5O2

- Molecular Weight : 323.25 g/mol

- CAS Number : 477859-33-9

Physical Properties

- Boiling Point : Approximately 432.1 °C (predicted)

- Density : 1.55 g/cm³

Research indicates that compounds similar to 6-(5-Isoxazolyl)-4-methyl-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione may exhibit various biological activities through multiple mechanisms:

- Antioxidant Activity : The presence of the trifluoromethyl group enhances electron-withdrawing properties, potentially increasing the compound's ability to scavenge free radicals.

- Enzyme Inhibition : Similar triazine derivatives have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

- Cytotoxicity Against Cancer Cells : Some studies have reported that triazine derivatives exhibit cytotoxic effects against various cancer cell lines.

Inhibition of COX and LOX Enzymes

A study evaluated several triazine derivatives for their inhibitory activity against COX-2 and LOX enzymes. The results indicated that compounds with similar structures to our target compound displayed IC50 values ranging from 0.2 μM to 17.5 μM against COX-2, suggesting significant anti-inflammatory potential .

Cytotoxicity Testing

In vitro studies have demonstrated that triazine derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells). The cytotoxicity was assessed using MTT assays, revealing IC50 values as low as 10 μM for certain derivatives .

Molecular Docking Studies

Molecular docking simulations have been conducted to predict binding affinities and interactions between the compound and its biological targets. The docking studies suggest strong hydrogen bonding and hydrophobic interactions with key residues in the active sites of COX and LOX enzymes .

Comparative Biological Activity Table

Comparison with Similar Compounds

Substituent Variations at Position 6

The 6-position of the triazine-dione core is a critical determinant of pharmacological activity. Key analogues include:

Key Observations :

- The 5-isoxazolyl group in the target compound introduces a heterocyclic structure distinct from phenyl or nitro-furyl substituents. This may enhance selectivity for enzymes like GABA receptors or ion channels, as seen in related anticonvulsant triazines .

- Acetyl or nitro-furyl substituents prioritize metabolic pathways suited for antibacterial or antiparasitic applications, whereas the isoxazole’s polarity may favor CNS penetration .

Impact of Trifluoromethylphenyl vs. Other Aromatic Groups

The 3-(trifluoromethyl)phenyl group at position 2 is a hallmark of the target compound. Comparisons with other aromatic substituents:

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.